molecular formula C19H15FN2O5 B11657307 (5E)-1-[(4-fluorophenyl)methyl]-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione

(5E)-1-[(4-fluorophenyl)methyl]-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B11657307
M. Wt: 370.3 g/mol
InChI Key: DNQKMVGMEMHWFK-RIYZIHGNSA-N
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Description

(5E)-1-[(4-fluorophenyl)methyl]-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a fluorophenyl group, a hydroxy-methoxyphenyl group, and a diazinane-trione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-[(4-fluorophenyl)methyl]-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione typically involves multiple steps. One common approach is to start with the preparation of the diazinane-trione core, followed by the introduction of the fluorophenyl and hydroxy-methoxyphenyl groups through various organic reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-[(4-fluorophenyl)methyl]-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to alter the oxidation state of specific functional groups.

    Substitution: The fluorophenyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while substitution reactions can introduce new functional groups to the fluorophenyl ring.

Scientific Research Applications

Chemistry

In chemistry, (5E)-1-[(4-fluorophenyl)methyl]-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical reactions makes it a valuable tool for probing biochemical pathways and mechanisms.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its unique structure and reactivity may allow it to interact with specific molecular targets, leading to the development of new drugs.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes, including catalysis and material synthesis.

Mechanism of Action

The mechanism of action of (5E)-1-[(4-fluorophenyl)methyl]-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The fluorophenyl and hydroxy-methoxyphenyl groups may interact with enzymes or receptors, modulating their activity. The diazinane-trione core may also play a role in stabilizing these interactions and enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other diazinane-trione derivatives and molecules with fluorophenyl or hydroxy-methoxyphenyl groups. Examples include:

  • (5E)-1-[(4-chlorophenyl)methyl]-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
  • (5E)-1-[(4-bromophenyl)methyl]-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione

Uniqueness

What sets (5E)-1-[(4-fluorophenyl)methyl]-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione apart is its specific combination of functional groups

Properties

Molecular Formula

C19H15FN2O5

Molecular Weight

370.3 g/mol

IUPAC Name

(5E)-1-[(4-fluorophenyl)methyl]-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C19H15FN2O5/c1-27-16-9-12(4-7-15(16)23)8-14-17(24)21-19(26)22(18(14)25)10-11-2-5-13(20)6-3-11/h2-9,23H,10H2,1H3,(H,21,24,26)/b14-8+

InChI Key

DNQKMVGMEMHWFK-RIYZIHGNSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=O)N(C2=O)CC3=CC=C(C=C3)F)O

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)N(C2=O)CC3=CC=C(C=C3)F)O

Origin of Product

United States

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